molecular formula C10H16BNO5S B1434237 (3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid CAS No. 874459-65-1

(3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid

Cat. No. B1434237
M. Wt: 273.12 g/mol
InChI Key: PXZRYJMVGOLEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid, also known as ISPB, is an organic compound with the chemical formula C10H16BNO5S . It has a molecular weight of 273.12 g/mol . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16BNO5S/c1-7(2)12-18(15,16)10-6-8(11(13)14)4-5-9(10)17-3/h4-7,12-14H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Boronic Acids in Drug Discovery

Boronic acids, including compounds like (3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid, have seen a steady increase in their incorporation into medicinal chemistry endeavors over the past two decades. The interest stems from their potential in enhancing the potency of drugs or improving pharmacokinetic profiles. The unique properties of boronic acids have led to the FDA and Health Canada approval of five boronic acid drugs, with three approvals in the last four years alone. Several other boronic acid compounds are currently undergoing clinical trials, highlighting their growing significance in drug discovery (Plescia & Moitessier, 2020).

Boronic Acids in Analytical Chemistry and Biosensing

Boronic acids have been extensively utilized in the development of chemical sensors due to their ability to reversibly and covalently bind to Lewis bases and polyols. This unique interaction facilitates the creation of sensors for carbohydrates, catecholamines, ions, hydrogen peroxide, among others. Sensors with double recognition sites, including diboronic acids or monoboronic acids with an additional binding group, exhibit significantly improved binding affinity and selectivity. This advancement in boronic acid-based sensors supports their importance in analytical chemistry and biosensing applications, offering insights into their potential use in research related to (3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid (Bian et al., 2019).

Boronic Acids in Antifungal Applications

Research on boron-containing compounds, including specific boronic acids, has identified them as effective antifungal agents. Their action against pathogenic fungi, particularly those causing infections in humans, marks them as valuable in the development of antimycotic agents. The synthesis and testing of new boron-containing compounds for innovative technological and biomedical applications have gained interest, aiming at environmental protection and enhancing food security through improved control of fungal growth (Estevez-Fregoso et al., 2021).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[4-methoxy-3-(propan-2-ylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO5S/c1-7(2)12-18(15,16)10-6-8(11(13)14)4-5-9(10)17-3/h4-7,12-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZRYJMVGOLEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(N-isopropylsulfamoyl)-4-methoxyphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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